2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxymethyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.
Scientific Research Applications
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent and as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in inflammation .
Mode of Action
Similar compounds have been shown to inhibit cox enzymes, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
Inhibition of cox enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .
Pharmacokinetics
Similar compounds have been shown to be biologically stable with predictable pharmacokinetics .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory properties, suggesting that this compound may also have potential anti-inflammatory effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with methoxymethyl acetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of 2-(2-(carboxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide.
Reduction: Formation of 2-(2-(methoxymethyl)-1,2-dihydro-1H-benzo[d]imidazol-1-yl)acetamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)acetamide
- 2-(1H-benzo[d]imidazol-1-yl)ethanol
- 2-(1H-benzo[d]imidazol-1-yl)propanoic acid
Uniqueness
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-7-11-13-8-4-2-3-5-9(8)14(11)6-10(12)15/h2-5H,6-7H2,1H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUSGSKRHLHYQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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